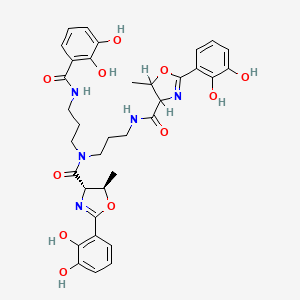

Ferric vibriobactin

Description

Properties

CAS No. |

88217-23-6 |

|---|---|

Molecular Formula |

C35H39N5O11 |

Molecular Weight |

705.7 g/mol |

IUPAC Name |

N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C35H39N5O11/c1-18-26(38-33(50-18)21-9-4-12-24(42)29(21)45)32(48)37-15-7-17-40(16-6-14-36-31(47)20-8-3-11-23(41)28(20)44)35(49)27-19(2)51-34(39-27)22-10-5-13-25(43)30(22)46/h3-5,8-13,18-19,26-27,41-46H,6-7,14-17H2,1-2H3,(H,36,47)(H,37,48) |

InChI Key |

LLMKLMMXMOTPRU-UHFFFAOYSA-N |

SMILES |

CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)NCCCN(CCCNC(=O)C3=C(C(=CC=C3)O)O)C(=O)C4C(OC(=N4)C5=C(C(=CC=C5)O)O)C |

Isomeric SMILES |

C[C@H]1[C@@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)NCCCN(CCCNC(=O)C3=C(C(=CC=C3)O)O)C(=O)[C@@H]4[C@H](OC(=N4)C5=C(C(=CC=C5)O)O)C |

Canonical SMILES |

CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)NCCCN(CCCNC(=O)C3=C(C(=CC=C3)O)O)C(=O)C4C(OC(=N4)C5=C(C(=CC=C5)O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ferric vibriobactin N-(3-(2,3-dihydroxybenzamido)propyl)-1,3-bis((2,3-dihydroxyphenyl)-trans-5-methyl-2-oxazoline-4-carboxamido)propane vibriobactin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of Ferric Vibriobactin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibriobactin is a catecholate siderophore produced by Vibrio cholerae, the causative agent of cholera, to acquire iron, an essential nutrient for its growth and virulence.[1][2] The ability of pathogenic bacteria to sequester iron from their host is a critical factor in the progression of infectious diseases, making the study of siderophore biosynthesis and transport a key area for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the discovery, history, biosynthesis, and transport of ferric vibriobactin, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Characterization

Vibriobactin was first isolated and characterized in 1984 by Griffiths and colleagues from low-iron cultures of Vibrio cholerae.[3] Their seminal work laid the foundation for understanding this crucial iron acquisition system. Through a series of chemical and spectroscopic analyses, they determined the unique structure of vibriobactin.

The key structural components of vibriobactin were identified as:

-

Three molecules of 2,3-dihydroxybenzoic acid (DHB) : These catecholate groups are responsible for the high-affinity binding of ferric iron (Fe³⁺).

-

Two molecules of L-threonine : These amino acid residues are involved in the backbone structure.

-

One molecule of norspermidine : This polyamine forms the central scaffold of the molecule.[3]

The Vibriobactin Biosynthetic Pathway

The biosynthesis of vibriobactin is a complex process involving a series of enzymatic reactions encoded by the vib gene cluster. The pathway can be broadly divided into the synthesis of the precursor 2,3-dihydroxybenzoate (DHB) and the subsequent assembly of the final vibriobactin molecule.

Synthesis of 2,3-Dihydroxybenzoate (DHB)

The synthesis of DHB from chorismate is catalyzed by the enzymes VibA, VibB, and VibC, which are homologous to the EntA, EntB, and EntC enzymes in the enterobactin biosynthesis pathway of E. coli.[2]

Assembly of Vibriobactin

The assembly of the final vibriobactin molecule from DHB, L-threonine, and norspermidine is a multi-step process catalyzed by a non-ribosomal peptide synthetase (NRPS) system, primarily involving the enzymes VibE, VibF, and VibH, along with the aryl carrier protein (ArCP) domain of VibB.[4][5]

The key steps in the assembly are:

-

Activation of DHB: VibE, a 2,3-dihydroxybenzoate-AMP ligase, activates DHB.[5][6]

-

Formation of DHB-norspermidine: The activated DHB is transferred to the ArCP domain of VibB. VibH, an amide synthase, then condenses the DHB-S-VibB with norspermidine.[5][6][7]

-

Formation of the oxazoline rings: VibF, a large NRPS, activates and loads L-threonine. It then catalyzes the condensation of DHB with L-threonine and subsequent cyclization to form a dihydroxybenzoyl-threonine oxazoline intermediate.[4][8]

-

Final Assembly: VibF catalyzes the transfer of two of these oxazoline intermediates onto the norspermidine backbone, which is already acylated with one DHB molecule, to form the complete vibriobactin molecule.[4]

This compound Transport: A Multi-Step Cellular Ingress

Once secreted, vibriobactin scavenges ferric iron from the environment with high affinity.[9] The resulting this compound complex is then recognized and transported back into the bacterial cell through a dedicated transport system.

The transport of this compound across the outer and inner membranes of V. cholerae involves the following key proteins:

-

Outer Membrane Receptor (ViuA): this compound is initially recognized and bound by the specific outer membrane receptor, ViuA.[9]

-

TonB-ExbB-ExbD System: The transport of this compound across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD energy-transducing system.

-

Periplasmic Binding Protein (ViuP): Once in the periplasm, this compound is bound by the periplasmic binding protein ViuP.

-

Inner Membrane ABC Transporter (ViuDGC): ViuP delivers the this compound complex to the inner membrane-associated ATP-binding cassette (ABC) transporter, composed of the permease ViuD and ViuG, and the ATPase ViuC, which hydrolyzes ATP to power the translocation of the complex into the cytoplasm.

-

Iron Release (ViuB): Inside the cytoplasm, iron is released from the vibriobactin complex, a process that is thought to involve the protein ViuB.[9]

Quantitative Data

A summary of the available quantitative data for this compound and its biosynthetic enzymes is presented below.

| Parameter | Value | Enzyme/Molecule | Reference |

| Dissociation Constant (Kd) | |||

| This compound - Siderocalin | 1419.60 ± 48.92 nM | This compound | [10] |

| Iron-free Vibriobactin - Siderocalin | ~197.50 ± 6.33 nM | Vibriobactin | [10] |

| Triscatecholate this compound - Siderocalin | 2.5 nM | This compound | [1] |

| Enzyme Kinetics | |||

| VibH | |||

| kcat | 600 min⁻¹ | VibH | [6][7] |

| Km (for acyl-VibB) | 0.88 µM | VibH | [6][7] |

| Km (for norspermidine) | 1.5 mM | VibH | [6][7] |

| VibF | |||

| kcat | 122 min⁻¹ | VibF | [4][11] |

| Km (for N¹-(2,3-dihydroxybenzoyl)norspermidine) | 1.7 µM | VibF | [4][11] |

Experimental Protocols

Detailed, step-by-step protocols for the key experiments involved in the study of this compound are provided below. These are based on established methodologies and may require optimization for specific laboratory conditions.

Isolation and Purification of Vibriobactin

This protocol is adapted from the original method described by Griffiths et al. (1984).[3]

-

Culture Growth: Grow Vibrio cholerae in a low-iron defined medium at 37°C with aeration for 24-48 hours.

-

Supernatant Collection: Centrifuge the culture to pellet the cells and collect the supernatant.

-

Extraction: Acidify the supernatant to pH 2.0 with concentrated HCl and extract three times with an equal volume of ethyl acetate.

-

Concentration: Pool the ethyl acetate extracts and evaporate to dryness under reduced pressure.

-

Chromatography:

-

Dissolve the residue in a small volume of methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions.

-

Monitor the fractions for the presence of vibriobactin using a colorimetric assay (e.g., Arnow's reagent for catechols).

-

-

Purity Assessment: Assess the purity of the vibriobactin-containing fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of vibriobactin.

-

Sample Preparation:

-

For culture supernatants, filter through a 0.22 µm filter.

-

For purified samples, dissolve in an appropriate solvent (e.g., methanol).

-

-

HPLC System: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used. An example gradient is 10-90% acetonitrile over 30 minutes.

-

Detection: Monitor the elution profile at a wavelength of approximately 310 nm, which is the absorption maximum for the catecholate moieties of vibriobactin.

-

Quantification: Create a standard curve using purified vibriobactin of known concentrations to quantify the amount in unknown samples.

Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the identity and structure of vibriobactin.

-

Sample Introduction: Introduce the purified vibriobactin sample into the mass spectrometer via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Mass Analysis: Acquire the mass spectrum in positive or negative ion mode. The expected molecular weight of vibriobactin (C₃₅H₃₉N₅O₁₁) is approximately 705.7 g/mol .

-

Fragmentation Analysis (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) on the parent ion. The fragmentation pattern will provide information about the different structural components of the molecule. Key fragments would correspond to the loss of DHB moieties, threonine, and parts of the norspermidine backbone.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about vibriobactin.

-

Sample Preparation: Dissolve a sufficient amount of purified vibriobactin in a deuterated solvent (e.g., DMSO-d₆ or methanol-d₄).

-

¹H NMR: Acquire a proton NMR spectrum. The spectrum will show characteristic peaks for the aromatic protons of the DHB rings, the protons of the threonine residues, and the aliphatic protons of the norspermidine backbone.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. This will provide information on the carbon skeleton of the molecule.

-

2D NMR: For complete structural elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons.

Vibriobactin Cross-Feeding Bioassay

This bioassay is used to determine the ability of a bacterial strain to produce or utilize vibriobactin.[8][12][13][14]

-

Indicator Strain Preparation: Prepare a lawn of an indicator strain on an iron-limited agar plate. The indicator strain should be a mutant that cannot synthesize vibriobactin but can utilize it (e.g., a vibF mutant).

-

Test Strain Inoculation: Spot a small amount of the test strain (the potential producer) onto the center of the indicator lawn.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Result Interpretation: A halo of growth of the indicator strain around the test strain indicates that the test strain is producing and secreting a compound (vibriobactin) that can be utilized by the indicator strain for growth under iron-limiting conditions.

Visualizations of Key Pathways and Workflows

To facilitate a deeper understanding of the processes involved in this compound's function, the following diagrams illustrate the biosynthetic pathway, the transport mechanism, and a typical experimental workflow for its study.

Caption: Vibriobactin Biosynthesis Pathway.

Caption: this compound Transport Pathway.

Caption: Experimental Workflow for Vibriobactin Study.

Conclusion

The discovery and characterization of this compound have significantly advanced our understanding of bacterial iron acquisition, a critical process for the virulence of Vibrio cholerae. The detailed elucidation of its biosynthetic and transport pathways has opened up new avenues for the development of novel therapeutics that target these essential processes. By disrupting the ability of V. cholerae to acquire iron, it may be possible to develop new strategies to combat cholera and other infectious diseases. This guide provides a comprehensive technical resource for researchers dedicated to this important field of study.

References

- 1. Kinetic characterization of Vibrio cholerae ApbE: Substrate specificity and regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Vibriobactin, a siderophore from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. Heterocycle formation in vibriobactin biosynthesis: alternative substrate utilization and identification of a condensed intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Kinetic mechanism of asparagine synthetase from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Kinetic Reaction Mechanism of the Vibrio cholerae Sodium-dependent NADH Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Frontiers | Selective and Efficient Elimination of Vibrio cholerae with a Chemical Modulator that Targets Glucose Metabolism [frontiersin.org]

Vibriobactin: A Technical Guide to its Structure, Properties, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibriobactin is a catecholate siderophore produced by Vibrio cholerae, the bacterium responsible for the diarrheal disease cholera. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from their environment, a crucial process for their survival and virulence. Vibriobactin plays a key role in the pathogenesis of cholera by facilitating iron acquisition within the host. This technical guide provides an in-depth overview of the structure, chemical properties, biosynthesis, and mechanism of action of vibriobactin, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Vibriobactin is a complex molecule composed of three 2,3-dihydroxybenzoic acid (DHB) residues, two L-threonine molecules, and a norspermidine backbone.[1][2] The systematic IUPAC name for vibriobactin is (4S,5R)-N-[3-(2,3-Dihydroxybenzamido)propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-N-{3-[(4R,5S)-5-methyl-2-(2,3-dihydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carboxamido]propyl}-4,5-dihydro-1,3-oxazole-4-carboxamide.[3]

The structure of vibriobactin is characterized by two oxazoline rings formed from the cyclization of the threonine residues. This structural feature is crucial for its function and interaction with iron.

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Chemical Formula | C₃₅H₃₉N₅O₁₁ | [3] |

| Molar Mass | 705.721 g·mol⁻¹ | [3] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage Stability | Stable for days to weeks at 0-4°C and for months to years at -20°C in a dry, dark environment. | [4] |

| Dissociation Constant (Kd) of Siderocalin-bound Fe-Vibriobactin | 2.5 nM | N/A |

| Protonation Constant (logK) of Fe-Vibriobactin | 8.21 | N/A |

Table 1: Physicochemical Properties of Vibriobactin

Biosynthesis of Vibriobactin

The biosynthesis of vibriobactin is a multi-step enzymatic process involving a series of "Vib" proteins encoded by the vib gene cluster in Vibrio cholerae. The pathway can be summarized as follows:

-

Synthesis of 2,3-dihydroxybenzoate (DHB): The precursor molecule, chorismic acid, is converted to DHB through the sequential action of the enzymes VibA, VibB, and VibC.[3]

-

Activation of DHB: The enzyme VibE, a DHB-AMP ligase, activates DHB by adenylation.

-

Formation of DHB-norspermidine: The activated DHB is transferred to the aryl carrier protein (ArCP) domain of VibB. The enzyme VibH then catalyzes the condensation of DHB-S-VibB with one of the primary amino groups of norspermidine to form N¹-(2,3-dihydroxybenzoyl)norspermidine.[5]

-

Formation of the oxazoline rings: The non-ribosomal peptide synthetase (NRPS) VibF activates L-threonine and catalyzes its condensation with another molecule of DHB. This is followed by a cyclization reaction to form a dihydroxyphenyl-methyloxazoline intermediate attached to VibF.

-

Assembly of Vibriobactin: Two molecules of the dihydroxyphenyl-methyloxazoline intermediate are sequentially transferred from VibF to the remaining primary and secondary amino groups of the DHB-norspermidine intermediate, resulting in the final vibriobactin molecule.

A diagrammatic representation of the vibriobactin biosynthesis pathway is provided below.

References

- 1. researchgate.net [researchgate.net]

- 2. Vibriobactin, a siderophore from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vibriobactin - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. Vibriobactin biosynthesis in Vibrio cholerae: VibH is an amide synthase homologous to nonribosomal peptide synthetase condensation domains - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferric Vibriobactin Biosynthesis in Vibrio cholerae: A Technical Guide for Researchers

Introduction

Vibrio cholerae, the etiological agent of cholera, requires iron for its growth and pathogenesis. To acquire this essential nutrient from the iron-limited environment of the human host, V. cholerae employs a high-affinity iron acquisition system centered on the synthesis and utilization of the catecholate siderophore, vibriobactin. This technical guide provides an in-depth overview of the ferric vibriobactin biosynthesis pathway, its regulation, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals interested in bacterial iron metabolism and novel antimicrobial strategies.

The Vibriobactin Biosynthesis Pathway

The biosynthesis of vibriobactin is a complex process involving a series of enzymatic reactions encoded by the vib gene cluster. The pathway can be broadly divided into three main stages: 1) synthesis of the catechol precursor, 2,3-dihydroxybenzoic acid (DHBA); 2) activation of DHBA and its assembly with L-threonine and norspermidine; and 3) transport of the ferric-vibriobactin complex into the cell.

Synthesis of 2,3-Dihydroxybenzoic Acid (DHBA)

The synthesis of DHBA from chorismate is the initial committed step in vibriobactin biosynthesis and is catalyzed by three enzymes encoded by the vibA, vibB (N-terminal domain), and vibC genes. This process is analogous to the synthesis of enterobactin precursors in Escherichia coli.

-

VibA (Isochorismate Synthase): Converts chorismate to isochorismate.

-

VibB (Isochorismatase): The N-terminal domain of the bifunctional VibB protein hydrolyzes isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate and pyruvate.

-

VibC (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase): Catalyzes the NAD+-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to yield the catechol precursor, 2,3-dihydroxybenzoate (DHBA).

Assembly of Vibriobactin

The assembly of the final vibriobactin molecule is a multi-step process mediated by a nonribosomal peptide synthetase (NRPS) system. This system is composed of the enzymes VibE, VibD, VibH, and the large multifunctional enzyme VibF. The core structure of vibriobactin consists of three molecules of DHBA, two molecules of L-threonine, and one molecule of the polyamine norspermidine.

-

VibE (DHBA-AMP Ligase): Activates DHBA by adenylation, preparing it for subsequent reactions.

-

VibB (Aryl Carrier Protein): The C-terminal aryl carrier protein (ArCP) domain of VibB is post-translationally modified by a phosphopantetheinyl group, a reaction catalyzed by VibD. Activated DHBA is then transferred from VibE to the thiol group of the phosphopantetheinylated VibB.

-

VibD (Phosphopantetheinyl Transferase): This enzyme is essential for the function of the VibB ArCP and the peptidyl carrier protein (PCP) domain of VibF by attaching the 4'-phosphopantetheine moiety of Coenzyme A.

-

VibH (Amide Synthase): A standalone condensation (C) domain homolog, VibH catalyzes the formation of an amide bond between the DHBA-loaded VibB and one of the primary amino groups of norspermidine, forming N¹-(2,3-dihydroxybenzoyl)norspermidine.

-

VibF (Nonribosomal Peptide Synthetase): This large, multi-domain NRPS is central to the final assembly of vibriobactin. It contains adenylation (A), peptidyl carrier protein (PCP), condensation (C), and cyclization (Cy) domains. VibF activates L-threonine, condenses it with DHBA, and catalyzes the formation of the characteristic oxazoline rings. It then sequentially attaches two DHB-threonine-oxazoline moieties to the remaining primary and secondary amino groups of the N¹-(2,3-dihydroxybenzoyl)norspermidine intermediate to complete the vibriobactin molecule.

Ferric-Vibriobactin Uptake

Once synthesized, vibriobactin is secreted into the extracellular environment where it chelates ferric iron (Fe³⁺) with high affinity. The resulting ferric-vibriobactin complex is then recognized and transported back into the bacterial cell.

-

ViuA (Outer Membrane Receptor): A TonB-dependent outer membrane receptor that specifically binds the ferric-vibriobactin complex and transports it across the outer membrane into the periplasm.

-

ViuB (Periplasmic/Inner Membrane Protein): Following transport across the outer membrane, the ViuB protein is involved in the subsequent processing or transport of the ferric-vibriobactin complex across the inner membrane, ultimately leading to the release of iron within the cytoplasm.

Regulation of Vibriobactin Biosynthesis

The expression of the vibriobactin biosynthesis and transport genes is tightly regulated by iron availability, primarily through the action of the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur, complexed with Fe²⁺, binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the vib and viu operons, repressing their transcription. Under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to a conformational change in the Fur protein, its release from the DNA, and the subsequent transcription of the vibriobactin genes.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the vibriobactin biosynthesis pathway.

Table 1: Kinetic Parameters of Vibriobactin Biosynthesis Enzymes

| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | Reference |

| VibH | Acyl-VibB | 0.88 | 600 | |

| Norspermidine | 1500 | |||

| VibF | N¹-(2,3-dihydroxybenzoyl)norspermidine | 1.7 | 122 |

Table 2: Gene Expression Data for Vibriobactin Biosynthesis Genes under Iron Limitation

| Gene | Function | Fold Change (Low Iron vs. High Iron) | Reference |

| vibA | Isochorismate synthase | > 10 | |

| vibB | Isochorismatase/Aryl carrier protein | > 10 | |

| vibC | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | > 10 | |

| vibE | DHBA-AMP ligase | > 10 | |

| vibF | Nonribosomal peptide synthetase | > 10 | |

| vibH | Amide synthase | > 10 | |

| viuA | This compound receptor | > 100 |

Note: The fold change values are approximate and based on qualitative descriptions from microarray data. Precise quantitative values from techniques like qRT-PCR may vary.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway in Vibrio cholerae.

Gene Knockout via Allelic Exchange using Suicide Vector pCVD442

This protocol describes the creation of an in-frame deletion mutant of a vibriobactin biosynthesis gene (e.g., vibA) using the suicide vector pCVD442, which contains the sacB gene for counter-selection.

Materials:

-

Vibrio cholerae wild-type strain

-

E. coli DH5αλpir (for maintaining pCVD442 plasmids)

-

E. coli SM10λpir (for conjugation)

-

pCVD442 suicide vector

-

Primers for amplifying flanking regions of the target gene

-

Restriction enzymes and T4 DNA ligase

-

LB medium and agar plates

-

Ampicillin, Streptomycin

-

Sucrose

Protocol:

-

Construct the suicide plasmid:

-

Amplify the upstream and downstream flanking regions (approx. 500 bp each) of the target gene from V. cholerae genomic DNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR products and the pCVD442 vector with the corresponding restriction enzymes.

-

Ligate the flanking regions into the digested pCVD442 vector, creating an in-frame deletion construct.

-

Transform the ligation mixture into E. coli DH5αλpir and select for transformants on LB agar with ampicillin.

-

Verify the correct construct by restriction digestion and sequencing.

-

-

Conjugation:

-

Transform the verified suicide plasmid into the donor E. coli strain SM10λpir.

-

Grow overnight cultures of the recipient V. cholerae strain and the donor E. coli SM10λpir strain containing the suicide plasmid.

-

Mix the donor and recipient cultures in a 1:1 ratio, spot onto an LB agar plate, and incubate at 37°C for 6-8 hours to allow conjugation.

-

-

Selection of Single Crossovers (Merodiploids):

-

Resuspend the conjugation mixture in LB broth.

-

Plate serial dilutions onto LB agar containing ampicillin and streptomycin to select for V. cholerae cells that have integrated the suicide plasmid into their chromosome via a single homologous recombination event.

-

Incubate at 37°C for 24-48 hours.

-

-

Counter-selection for Double Crossovers (Allelic Exchange):

-

Inoculate several single crossover colonies into LB broth without any antibiotics and grow overnight at 37°C to allow for the second recombination event to occur.

-

Plate serial dilutions of the overnight cultures onto LB agar containing 10% sucrose. The sacB gene on the pCVD442 vector converts sucrose into a toxic product, thus selecting against cells that retain the plasmid backbone.

-

Incubate at 30°C for 24-48 hours.

-

-

Screening and Verification of Mutants:

-

Patch sucrose-resistant colonies onto LB agar with and without ampicillin to identify colonies that have lost the suicide vector (ampicillin-sensitive).

-

Perform colony PCR on the ampicillin-sensitive colonies using primers that flank the target gene to confirm the deletion. The PCR product from the mutant will be smaller than the wild-type product.

-

Further verify the deletion by DNA sequencing.

-

Expression and Purification of Recombinant Vib Enzymes

This protocol describes the expression and purification of a His-tagged vibriobactin biosynthesis enzyme (e.g., VibH) from E. coli.

Materials:

-

E. coli BL21(DE3) expression host

-

pET expression vector with a His-tag

-

Gene of interest cloned into the pET vector

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE analysis reagents

Protocol:

-

Expression:

-

Transform the pET vector containing the gene of interest into E. coli BL21(DE3).

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication or using a French press on ice.

-

Clarify the lysate by centrifugation at 4°C to pellet cell debris.

-

-

Purification:

-

Equilibrate a Ni-NTA column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Collect fractions and analyze them by SDS-PAGE to assess purity.

-

-

Buffer Exchange and Storage:

-

Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).

-

Determine the protein concentration (e.g., by Bradford assay or measuring A₂₈₀).

-

Store the purified protein at -80°C.

-

Vibriobactin Cross-Feeding Assay

This bioassay is used to determine if a strain can produce and secrete functional vibriobactin or utilize exogenously supplied vibriobactin.

Materials:

-

Test V. cholerae strain (e.g., wild-type)

-

Indicator V. cholerae strain (e.g., a vibA mutant unable to synthesize vibriobactin)

-

Iron-chelated agar plates (e.g., LB agar containing 200 µM 2,2'-dipyridyl)

Protocol:

-

Prepare Indicator Lawn:

-

Grow an overnight culture of the indicator strain in LB broth.

-

Add an aliquot of the indicator strain culture to molten, cooled (approx. 50°C) iron-chelated agar.

-

Mix gently and pour the agar into a petri dish to create a lawn of the indicator strain.

-

Allow the agar to solidify.

-

-

Spot Test Strain:

-

Spot a small amount of the test strain (from a colony or a liquid culture) onto the center of the indicator lawn.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C for 24-48 hours.

-

Observe for a zone of growth of the indicator strain around the spot of the test strain. A halo of growth indicates that the test strain is producing and secreting a compound (vibriobactin) that can be utilized by the indicator strain to overcome the iron limitation.

-

Visualizations

Vibriobactin Biosynthesis Pathway

An In-depth Technical Guide to the Iron Chelation Mechanism of Vibriobactin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron is an indispensable nutrient for nearly all forms of life, playing a critical role in numerous metabolic processes. For pathogenic bacteria like Vibrio cholerae, the causative agent of cholera, acquiring iron from the host environment is a crucial challenge for survival and virulence. To overcome the host's iron-withholding defense mechanisms, V. cholerae synthesizes and secretes vibriobactin, a high-affinity siderophore. This document provides a comprehensive technical overview of the molecular mechanism of iron chelation by vibriobactin, its transport, regulation, and the experimental methodologies used for its characterization. A central focus is vibriobactin's unique coordination chemistry, which distinguishes it from other catecholate siderophores and allows it to evade components of the host's innate immune system.

The Core Chelation Mechanism of Vibriobactin

Vibriobactin is a catecholate-type siderophore, a class of molecules known for their exceptionally high affinity for ferric iron (Fe³⁺)[1][2]. Its structure is a composite of three 2,3-dihydroxybenzoic acid (DHB) groups, two L-threonine residues, and a norspermidine backbone[3][4]. The DHB moieties provide the primary iron-coordinating catechol groups.

A Unique Hexadentate Coordination

While most triscatecholate siderophores, such as enterobactin, coordinate a single ferric ion using six oxygen atoms from the three catechol groups, ferric-vibriobactin employs a novel coordination scheme. High-resolution structural studies have revealed that ferric iron is chelated by five oxygen atoms from the three catechol moieties and, uniquely, one nitrogen atom from an oxazoline ring[1][5][6][7]. This N,O-coordination results in a hexadentate complex with a distorted octahedral geometry.

This structural arrangement causes one of the catechol groups to protrude from the iron center, creating an asymmetric complex[1][7]. This asymmetry has profound biological consequences, rendering the electrostatic surface potential of ferric-vibriobactin less negatively polarized compared to the symmetric ferric-enterobactin complex[1].

Evasion of the Host Immune Response

The host innate immune system deploys the protein siderocalin (also known as lipocalin 2) to sequester and neutralize bacterial catecholate siderophores, thereby inducing iron starvation in the pathogen[1]. Siderocalin's binding pocket is specifically adapted to recognize and bind ferric-enterobactin with sub-nanomolar affinity[8].

The unique coordination and resulting shape of ferric-vibriobactin disrupt this recognition. The protruding catechol moiety and the reduced negative charge of the complex significantly lower its binding affinity for siderocalin[1][8]. This allows V. cholerae to effectively acquire iron while evading a key component of the host's immune defense, a mechanism described as a "stealth" strategy[1][6].

Quantitative Data on Vibriobactin-Iron Interaction

While vibriobactin is known to bind ferric iron with extremely high affinity, a definitive thermodynamic stability constant (pM or log β) has not been reported in the reviewed literature[1][8]. However, quantitative data exists for its interaction with the host protein siderocalin and for the protonation of the ferric complex.

Table 1: Binding Affinities of Siderophores to Mammalian Siderocalin

| Compound | Dissociation Constant (K_d) [nM] | Notes |

| Ferric-Vibriobactin ([Fe³⁺(Vib)]²⁻) | 1419.60 ± 48.92 | Significantly weaker binding, facilitating immune evasion[8]. |

| Ferric-Enterobactin ([Fe³⁺(Ent)]³⁻) | 2.65 ± 0.63 | High-affinity binding, effectively sequestered by the host[8]. |

| Apo-Vibriobactin (Iron-free) | 197.50 ± 6.33 | Binds more weakly than ferric-enterobactin but stronger than its own iron-laden form[8]. |

Table 2: Thermodynamic Parameters of Ferric-Vibriobactin

| Parameter | Value | Conditions / Notes |

| Protonation Constant (log K) | 8.21 | Corresponds to the proton-dependent transition from a pure catecholate coordination to a phenolate-oxazoline coordination mode at physiological pH[1]. |

| Overall Stability Constant (pM) | Not Reported | Vibriobactin is described as a high-affinity chelator, comparable to other catecholate siderophores like enterobactin (pM ≈ 35.5)[1][8]. |

Biosynthesis, Signaling, and Transport Pathways

The acquisition of iron via vibriobactin is a tightly regulated, multi-step process involving biosynthesis of the siderophore, its secretion, iron scavenging, and the transport of the ferric-siderophore complex back into the bacterium.

Vibriobactin Biosynthesis

Vibriobactin is synthesized by a series of enzymes encoded by the vib gene cluster. The pathway utilizes chorismic acid as a precursor to form the DHB units, which are then assembled with L-threonine and norspermidine by a non-ribosomal peptide synthetase (NRPS) system[2][3][9]. Key enzymes in this pathway include VibA, VibB, VibC for DHB synthesis, and VibE, VibH, and the NRPS VibF for the final assembly[3][9]. The expression of these genes is repressed under iron-replete conditions by the Ferric Uptake Regulator (Fur) protein[7].

Ferric-Vibriobactin Transport and Iron Release

Once secreted, vibriobactin scavenges ferric iron from the environment. The resulting ferric-vibriobactin complex is recognized by the specific outer membrane receptor ViuA[8][10]. Transport across the outer membrane is an energy-dependent process requiring the TonB system[8]. In the periplasm, the complex is bound by the periplasmic binding protein ViuP, which shuttles it to an inner membrane ABC transporter, either ViuPDGC or VctPDGC[1][10][11]. After translocation into the cytoplasm, the ViuB protein facilitates the release of iron from the vibriobactin molecule, making it available for cellular processes[8][10].

Experimental Protocols

The elucidation of the vibriobactin chelation mechanism has relied on a combination of biochemical, biophysical, and structural biology techniques.

X-ray Crystallography of the Ferric-Vibriobactin:ViuP Complex

This protocol outlines the general steps for determining the high-resolution structure of the periplasmic binding protein ViuP in complex with ferric-vibriobactin, as described in the literature[1].

-

Protein Expression and Purification:

-

Clone the open reading frame of viuP (residues 27–337) into an expression vector (e.g., pET-28a) with a hexahistidine tag.

-

Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow cells in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a reduced temperature (e.g., 16°C) overnight.

-

Harvest cells by centrifugation and lyse them using sonication in a buffer containing Tris-HCl, NaCl, and imidazole.

-

Purify the His-tagged ViuP protein from the soluble fraction using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

-

Further purify the protein using size-exclusion chromatography.

-

-

Crystallization:

-

Prepare the holo-ViuP complex by incubating purified apo-ViuP with a molar excess of vibriobactin and FeCl₃.

-

Remove excess unbound ligand by dialysis or buffer exchange.

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial crystallization screens.

-

Optimize lead conditions by varying the pH, precipitant concentration, and temperature. Crystals of the complex have been grown at 20°C in conditions containing sodium acetate trihydrate and PEG 4000[1].

-

-

Data Collection and Structure Determination:

-

Cryo-protect crystals using a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., glycerol).

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using software like HKL2000.

-

Solve the structure by molecular replacement using a homologous protein structure as a search model.

-

Refine the model against the experimental data using programs like PHENIX or REFMAC5, with manual model building in Coot.

-

Spectrophotometric pH Titration

This method is used to determine the protonation constant (log K) of the ferric-vibriobactin complex, revealing pH-dependent changes in its coordination chemistry[1].

-

Sample Preparation: Prepare a solution of ferric-vibriobactin in a low-buffering solvent (e.g., deionized water or a low molarity NaCl solution) to a final concentration suitable for UV-Visible spectrophotometry (e.g., 50-100 µM).

-

Titration Setup: Use a pH meter and a micro-pipette for precise additions of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

-

Data Acquisition:

-

Place the ferric-vibriobactin solution in a quartz cuvette.

-

Adjust the initial pH of the solution to a high value (e.g., pH 10) using NaOH.

-

Record the full UV-Visible absorbance spectrum (e.g., from 250 nm to 600 nm).

-

Add small, precise aliquots of HCl to incrementally decrease the pH.

-

After each addition, allow the solution to equilibrate, record the stable pH, and measure the absorbance spectrum.

-

Continue this process until a low pH is reached (e.g., pH 7 or below).

-

-

Data Analysis:

-

Plot the absorbance at key wavelengths (where changes are maximal) against the measured pH.

-

Fit the resulting titration curve to a suitable model (e.g., the Henderson-Hasselbalch equation) to calculate the pKa (the pH at the inflection point), which corresponds to the log K of the protonation event.

-

Fluorescence Quenching Assay for Siderocalin Binding

This protocol determines the dissociation constant (K_d) for the interaction between ferric-vibriobactin and siderocalin by monitoring the quenching of intrinsic protein fluorescence[8].

-

Instrumentation: Use a fluorometer capable of exciting tryptophan residues (≈295 nm) and measuring emission (≈340 nm).

-

Reagents:

-

Purified recombinant siderocalin in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.4).

-

A stock solution of ferric-vibriobactin of known concentration.

-

-

Procedure:

-

Place a fixed concentration of siderocalin (e.g., 1-2 µM) in a fluorescence cuvette.

-

Measure the initial intrinsic tryptophan fluorescence of the protein.

-

Add increasing concentrations of the ferric-vibriobactin ligand to the cuvette.

-

After each addition, mix and allow the system to reach equilibrium (typically 1-2 minutes).

-

Measure the fluorescence intensity after each addition. The binding of the ligand in the protein's calyx will quench the fluorescence.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence (ΔF) against the concentration of the ligand.

-

Fit the resulting binding isotherm to a one-site binding model equation to calculate the dissociation constant (K_d).

-

Implications for Drug Development

The vibriobactin-mediated iron acquisition system is a prime target for the development of novel antibacterial agents against V. cholerae. Potential strategies include:

-

Inhibition of Biosynthesis: Designing small molecule inhibitors that target key enzymes in the vibriobactin biosynthesis pathway, such as the amide synthase VibH, could prevent siderophore production and induce iron starvation[9].

-

Trojan Horse Strategy: Conjugating antibiotics to vibriobactin or its analogues could exploit the bacterium's own uptake machinery (ViuA) to deliver the drug specifically into the cell, increasing its efficacy and reducing off-target effects.

-

Receptor Blockade: Developing molecules that bind to the outer membrane receptor ViuA could block the uptake of ferric-vibriobactin.

-

Vaccine Development: The ferric-vibriobactin-ViuA complex on the bacterial surface represents a potential vaccine target. Antibodies raised against this complex could block iron uptake and promote opsonophagocytosis[12].

Conclusion

The mechanism of iron chelation by vibriobactin is a sophisticated example of microbial adaptation. Its unique 5-oxygen, 1-nitrogen coordination of ferric iron not only ensures high-affinity binding but also provides a crucial advantage in evading the host's siderocalin-based immune defense. Understanding the intricate details of its biosynthesis, transport, and regulation provides a robust framework for the rational design of novel therapeutics aimed at disrupting this essential pathway and combating the virulence of Vibrio cholerae.

References

- 1. Nonredundant Roles of Iron Acquisition Systems in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vibriobactin | C35H39N5O11 | CID 441167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vibrio cholerae VibF Is Required for Vibriobactin Synthesis and Is a Member of the Family of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The exploitation of nutrient metals by bacteria for survival and infection in the gut | PLOS Pathogens [journals.plos.org]

- 6. Vibriobactin - Wikipedia [en.wikipedia.org]

- 7. Vibriobactin, a siderophore from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. en.macromicro.me [en.macromicro.me]

The Role of Ferric Vibriobactin in Bacterial Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for virtually all living organisms, playing a critical role in a myriad of cellular processes, from DNA replication to cellular respiration. For pathogenic bacteria, the acquisition of iron from their host is a crucial determinant of their ability to colonize, proliferate, and cause disease. The host environment, however, is a tightly iron-restricted milieu, with the majority of iron sequestered in proteins such as transferrin, lactoferrin, and heme. To overcome this nutritional limitation, many bacteria have evolved sophisticated iron acquisition systems, among which the production of high-affinity iron chelators, known as siderophores, is a key strategy.

Vibrio cholerae, the etiological agent of the severe diarrheal disease cholera, employs the catecholate siderophore vibriobactin to scavenge ferric iron (Fe³⁺) from its surroundings. This technical guide provides an in-depth exploration of the multifaceted role of ferric vibriobactin in the pathogenesis of Vibrio cholerae, detailing its biosynthesis, transport, and regulation. Furthermore, it presents key quantitative data, detailed experimental protocols, and discusses the potential of the vibriobactin system as a target for novel antimicrobial therapies.

Vibriobactin: Structure and Biosynthesis

Vibriobactin is a complex molecule composed of three 2,3-dihydroxybenzoic acid (DHB) moieties linked to a norspermidine backbone, with two of the DHB groups attached via threonine residues that form oxazoline rings.[1][2] This intricate structure is synthesized through a multi-step enzymatic pathway encoded by the vib gene cluster.

The biosynthesis of vibriobactin is a non-ribosomal peptide synthesis (NRPS) process involving a series of dedicated enzymes. The key genes and their functions in this pathway are summarized below:

| Gene | Protein | Function |

| vibA, vibB, vibC | VibA, VibB, VibC | Synthesis of 2,3-dihydroxybenzoic acid (DHB) from chorismate.[1] |

| vibD | VibD | Phosphopantetheinyl transferase, essential for the activation of VibB and VibF.[3] |

| vibE | VibE | Adenylation enzyme that activates DHB. |

| vibF | VibF | A large non-ribosomal peptide synthetase (NRPS) that incorporates threonine and DHB, and catalyzes the formation of the oxazoline rings.[4][5] |

| vibH | VibH | Amide synthase that attaches DHB to the norspermidine backbone.[3] |

The coordinated action of these enzymes results in the assembly and secretion of vibriobactin into the extracellular environment, where it can bind to ferric iron with high affinity.

This compound Transport: A Multi-Component System

Once vibriobactin has chelated ferric iron, the resulting this compound complex is recognized and transported into the bacterial cell through a specialized, high-affinity transport system. This process is crucial for the bacterium to benefit from the scavenged iron and involves proteins located in the outer membrane, periplasm, and inner membrane.

The key components of the this compound transport system are:

| Gene | Protein | Location | Function |

| viuA | ViuA | Outer Membrane | Specific receptor for this compound.[6][7][8] |

| tonB | TonB System | Inner Membrane Complex | Provides the energy for the transport of this compound across the outer membrane.[3] |

| viuP, viuD, viuG, viuC | ViuP, ViuD, ViuG, ViuC | Periplasm & Inner Membrane | An ABC (ATP-binding cassette) transporter system responsible for moving this compound across the inner membrane into the cytoplasm. ViuP is the periplasmic binding protein, ViuD and ViuG are the permeases, and ViuC is the ATPase component.[9] |

| viuB | ViuB | Cytoplasm | A this compound reductase that facilitates the release of iron from the siderophore within the cytoplasm.[10][11] |

This multi-step transport mechanism ensures the efficient uptake of iron, even from iron-limited environments.

Regulation of the Vibriobactin System

The expression of the genes involved in both the biosynthesis and transport of vibriobactin is tightly regulated to ensure that the system is only active when iron is scarce, thus preventing the toxic accumulation of iron within the cell. The primary regulator of this system is the Ferric Uptake Regulator (Fur) protein.

In the presence of sufficient intracellular iron, Fur, acting as a co-repressor with Fe²⁺, binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the vib and viu genes.[4][12] This binding represses the transcription of these genes, effectively shutting down the vibriobactin system. Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to a conformational change in the Fur protein that prevents it from binding to the Fur boxes. This de-repression allows for the transcription of the vib and viu genes and the subsequent production of the vibriobactin system.[12]

Quantitative Data

Understanding the quantitative aspects of the this compound system is crucial for appreciating its efficiency and its role in bacterial pathogenesis.

| Parameter | Value | Significance | Reference |

| Binding Affinity (Kd) of this compound to Siderocalin | 2.5 nM (triscatecholate form) | Siderocalin is a host innate immunity protein that sequesters siderophores. This indicates a high-affinity interaction, suggesting siderocalin can be a significant challenge to vibriobactin-mediated iron acquisition. | [6] |

| Binding Affinity (Kd) of this compound to Siderocalin | 1419.60 ± 48.92 nM | This much weaker affinity suggests that iron-laden vibriobactin is not as effectively neutralized by siderocalin as other siderophores, potentially giving V. cholerae an advantage. | [3] |

| VibH Enzyme Kinetics (kcat) | 600 min⁻¹ | Represents the turnover number of the amide synthase VibH, indicating its catalytic efficiency in vibriobactin biosynthesis. | |

| VibH Enzyme Kinetics (Km for acyl-VibB) | 0.88 µM | The Michaelis constant for one of the substrates of VibH, reflecting the concentration at which the enzyme reaches half of its maximum velocity. | |

| VibH Enzyme Kinetics (Km for norspermidine) | 1.5 mM | The Michaelis constant for the other substrate of VibH. | |

| VibF Enzyme Kinetics (kcat) | 122 min⁻¹ | The turnover number for the NRPS enzyme VibF, a key player in vibriobactin assembly. | |

| VibF Enzyme Kinetics (Km for N¹-(2,3-dihydroxybenzoyl)norspermidine) | 1.7 µM | The Michaelis constant for a key intermediate in the vibriobactin biosynthetic pathway. |

Experimental Protocols

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This colorimetric assay is a universal method for detecting the production of siderophores.

Principle: The CAS assay solution contains a complex of iron, the dye chrome azurol S, and a detergent. Siderophores, with their high affinity for iron, will remove the iron from the dye complex, causing a color change from blue to orange.

Methodology:

-

Prepare CAS agar plates:

-

Prepare a basal agar medium (e.g., M9 minimal medium agar).

-

Autoclave and cool to 50°C.

-

Separately, prepare the CAS assay solution by dissolving chrome azurol S and hexadecyltrimethylammonium bromide (HDTMA) in water, and then slowly adding a solution of FeCl₃.

-

Add the CAS assay solution to the molten agar, mix gently to avoid bubbles, and pour the plates.

-

-

Inoculate bacteria:

-

Grow the Vibrio cholerae strain of interest (wild-type and a vib mutant as a negative control) in a low-iron medium overnight.

-

Spot a small volume (e.g., 5 µl) of the overnight culture onto the center of a CAS agar plate.

-

-

Incubate and observe:

-

Incubate the plates at the optimal growth temperature for Vibrio cholerae (e.g., 37°C) for 24-48 hours.

-

A positive result for siderophore production is indicated by the formation of an orange halo around the bacterial growth against the blue background of the agar. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

-

This compound Transport Assay

This assay measures the uptake of radiolabeled this compound by bacterial cells.

Methodology:

-

Preparation of Radiolabeled this compound:

-

Purify vibriobactin from a high-producing strain of Vibrio cholerae grown in low-iron medium.

-

Chelate the purified vibriobactin with ⁵⁵FeCl₃ or ⁵⁹FeCl₃.

-

-

Cell Preparation:

-

Grow Vibrio cholerae cells (wild-type and a viuA mutant as a negative control) to mid-log phase in a low-iron medium to induce the expression of the transport system.

-

Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline), and resuspend to a specific cell density.

-

-

Uptake Assay:

-

Initiate the transport assay by adding the radiolabeled this compound to the cell suspension.

-

At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm pore size) to separate the cells from the medium.

-

Wash the filters rapidly with buffer to remove any non-specifically bound radiolabel.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The rate of transport can be calculated from the increase in cell-associated radioactivity over time.

-

In Vivo Competitive Index Assay

This assay quantitatively assesses the contribution of the vibriobactin system to the virulence of Vibrio cholerae in an animal model.

Methodology:

-

Strain Preparation:

-

Grow wild-type Vibrio cholerae and a vibriobactin-deficient mutant (e.g., a vibA or viuA mutant) to mid-log phase.

-

Mix the wild-type and mutant strains in a 1:1 ratio.

-

-

Infection of Animal Model:

-

Infect a suitable animal model (e.g., infant mice) with a defined dose of the bacterial mixture via an appropriate route (e.g., oral gavage).

-

-

Recovery of Bacteria:

-

After a specific period of infection, sacrifice the animals and homogenize the relevant tissues (e.g., small intestine).

-

-

Enumeration of Bacteria:

-

Plate serial dilutions of the tissue homogenates on a non-selective agar medium.

-

Differentiate between the wild-type and mutant colonies. This can be achieved by using strains with different antibiotic resistance markers or by replica plating onto selective media.

-

-

Calculation of Competitive Index (CI):

-

The CI is calculated as the ratio of mutant to wild-type bacteria recovered from the host, normalized to the input ratio.

-

A CI of < 1 indicates that the mutant is attenuated in virulence compared to the wild-type.

-

Signaling Pathways and Logical Relationships

Caption: Overview of this compound Biosynthesis, Transport, and Regulation.

Caption: Workflow of Key Experimental Assays for Studying this compound.

The Vibriobactin System as a Target for Drug Development

The critical role of iron acquisition in bacterial pathogenesis makes the systems involved, such as the vibriobactin system, attractive targets for the development of novel antimicrobial agents. Disrupting the ability of Vibrio cholerae to acquire iron could severely impair its growth and virulence.

Several strategies can be envisioned to target the vibriobactin system:

-

Inhibition of Vibriobactin Biosynthesis: Small molecule inhibitors that target the key enzymes in the vibriobactin biosynthetic pathway (e.g., VibF, VibH) could prevent the production of the siderophore. This would effectively "starve" the bacteria of iron in the host environment.

-

Blocking this compound Transport:

-

Receptor Blockade: Molecules that bind to the outer membrane receptor ViuA could prevent the binding and uptake of the this compound complex.

-

"Trojan Horse" Approach: This strategy involves synthesizing conjugates of an antimicrobial agent with a molecule that can be recognized and transported by the vibriobactin uptake system. This would trick the bacteria into actively transporting a toxic compound into the cell. Vibriobactin analogues could serve as the carrier for such conjugates.

-

-

Interference with Iron Release: Inhibiting the function of the cytoplasmic ferric reductase ViuB would lead to the accumulation of the this compound complex within the cell, but the iron would remain inaccessible for cellular processes.

The development of therapies targeting the vibriobactin system holds promise for several reasons. Firstly, these systems are specific to bacteria and are absent in humans, which could lead to a high degree of selectivity and reduced side effects. Secondly, targeting a virulence factor rather than an essential cellular process might exert less selective pressure for the development of resistance. Further research into the structure and function of the proteins in the vibriobactin system will be crucial for the rational design of effective inhibitors. The exploration of vibriobactin analogues as carriers for targeted drug delivery also represents a promising avenue for the development of novel anti-cholera therapeutics.[13][14]

Conclusion

The this compound system is a sophisticated and essential component of the pathogenic strategy of Vibrio cholerae. Its intricate network of biosynthetic enzymes, dedicated transport proteins, and precise regulatory control underscores the importance of iron acquisition for this significant human pathogen. A thorough understanding of the molecular mechanisms governing this system, supported by robust quantitative data and detailed experimental protocols, is paramount for researchers and scientists in the field. Moreover, for drug development professionals, the vibriobactin system presents a compelling target for the design of innovative and highly specific antimicrobial therapies to combat cholera and other vibrioses. Continued investigation into this critical virulence factor will undoubtedly pave the way for new strategies to control and prevent the devastating impact of Vibrio cholerae.

References

- 1. Vibriobactin, a siderophore from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification, cloning, and sequencing of a gene required for this compound utilization by Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 4. Dps-dependent in vivo mutation enhances long-term host adaptation in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Catechol Siderophore Transport by Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypermutation-induced in vivo oxidative stress resistance enhances Vibrio cholerae host adaptation | PLOS Pathogens [journals.plos.org]

- 8. Cloning of a Vibrio cholerae vibriobactin gene cluster: identification of genes required for early steps in siderophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of Ferric and Ferrous Iron Transport Systems in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Isolation and Sequencing of Novel Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct Measurements of the Outer Membrane Stage of Ferric Enterobactin Transport: POSTUPTAKE BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selectivity of Ferric Enterobactin Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Regulation of Vibriobactin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core genetic regulatory mechanisms governing the synthesis of vibriobactin, the primary siderophore of the pathogenic bacterium Vibrio cholerae. Understanding this pathway is critical for the development of novel antimicrobial strategies that target bacterial iron acquisition, a key virulence factor.

Introduction to Vibriobactin and Iron Homeostasis

Vibrio cholerae, the etiological agent of cholera, requires iron for a multitude of essential cellular processes, including electron transport and DNA metabolism[1]. To acquire iron from the host environment, where it is often sequestered by host proteins, V. cholerae synthesizes and secretes vibriobactin, a high-affinity catecholate siderophore[2][3]. The ferri-vibriobactin complex is then recognized by a specific outer membrane receptor, ViuA, and transported into the cell[3][4]. The biosynthesis and transport of vibriobactin are tightly regulated in response to intracellular iron levels, ensuring that the bacterium can efficiently scavenge iron when it is scarce while avoiding iron-induced toxicity when it is abundant[1].

The Vibriobactin Biosynthetic Gene Cluster

The genes required for vibriobactin biosynthesis are primarily located in a gene cluster on the V. cholerae chromosome[2][5]. These genes, designated vib, encode the enzymes responsible for the multi-step synthesis of vibriobactin from the precursor chorismate[3][6][7].

Table 1: Key Genes in Vibriobactin Biosynthesis

| Gene | Protein Product | Function in Vibriobactin Synthesis | Reference |

| vibA | Isochorismate synthase | Converts chorismate to isochorismate, an early step in 2,3-dihydroxybenzoic acid (DHBA) synthesis. | [2] |

| vibB | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase & Aryl Carrier Protein (ArCP) | Catalyzes a step in DHBA synthesis and acts as a carrier for DHB during synthesis. | [2][6] |

| vibC | Isochorismatase | Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate. | [2] |

| vibD | Phosphopantetheinyl transferase | Activates the VibF nonribosomal peptide synthetase. | [3] |

| vibE | 2,3-dihydroxybenzoate-AMP ligase | Activates 2,3-dihydroxybenzoate (DHB) for subsequent incorporation into vibriobactin. | [6][7] |

| vibF | Nonribosomal peptide synthetase (NRPS) | A large, multidomain enzyme that assembles the vibriobactin molecule from its precursors: DHB, L-threonine, and norspermidine. | [5][8][9] |

| vibH | Amide synthase | A free-standing condensation domain that condenses DHB with norspermidine. | [3][6][7] |

Core Regulatory Circuit: The Ferric Uptake Regulator (Fur)

The central regulator of vibriobactin synthesis is the Ferric Uptake Regulator (Fur) protein[1]. In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, forming an active repressor complex. This complex then binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, including the vib operons, thereby repressing their transcription[1][5][9]. Conversely, under iron-limiting conditions, Fur is unable to bind iron and detaches from the DNA, leading to the derepression of the vib genes and the subsequent synthesis of vibriobactin[1].

Quantitative Impact of Fur Regulation

The repressive effect of Fur on vibriobactin gene expression is significant. Microarray and other gene expression studies have demonstrated a substantial upregulation of vib genes in a fur mutant background or under low-iron conditions.

Table 2: Representative Fold Change in Vibriobactin Gene Expression

| Gene | Fold Change (Low Iron / High Iron) | Fold Change (fur mutant / wild-type) | Reference |

| vibA | 8.5 | 9.7 | [1] |

| vibB | 11.7 | 10.1 | [1] |

| vibC | 11.0 | 14.7 | [1] |

| vibE | 8.7 | 11.0 | [1] |

Note: The data presented are indicative of the magnitude of regulation and may vary between different studies and experimental conditions.

Post-Transcriptional Regulation by the Small RNA RyhB

In addition to the direct transcriptional repression by Fur, vibriobactin synthesis is also influenced by the small non-coding RNA, RyhB[1][10]. The expression of ryhB itself is negatively regulated by Fur; thus, RyhB levels are high under iron-limiting conditions[10][11]. In V. cholerae, RyhB has been shown to have diverse functions, including roles in iron homeostasis[10]. While the direct regulatory interaction between RyhB and the vib transcripts is still being fully elucidated, it is part of a broader Fur-controlled network that fine-tunes iron metabolism[1][10].

Signaling Pathways and Regulatory Logic

The genetic regulation of vibriobactin synthesis can be visualized as a hierarchical network controlled by the availability of iron.

Caption: Regulatory cascade for vibriobactin synthesis.

Experimental Protocols

The study of vibriobactin gene regulation relies on several key molecular biology techniques.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the direct binding of a protein (e.g., Fur) to a specific DNA sequence (e.g., the promoter region of a vib gene).

Methodology:

-

Probe Preparation:

-

Binding Reaction:

-

Electrophoresis:

-

Detection:

-

The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner.

-

A "shift" in the mobility of the labeled probe, appearing as a band higher up the gel, indicates the formation of a protein-DNA complex[14].

-

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

DNase I Footprinting Assay

This technique is employed to precisely map the binding site of a protein on a DNA fragment.

Methodology:

-

Probe Preparation:

-

Binding Reaction:

-

DNase I Digestion:

-

Analysis:

-

The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel, alongside a sequencing ladder of the same DNA fragment[20].

-

The gel is autoradiographed. The region where the protein was bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane[9][17].

-

Caption: Workflow for DNase I Footprinting Assay.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the levels of specific mRNA transcripts, such as those of the vib genes, under different experimental conditions.

Methodology:

-

RNA Extraction:

-

Total RNA is isolated from V. cholerae cultures grown under iron-replete and iron-depleted conditions, or from wild-type and fur mutant strains[21].

-

-

cDNA Synthesis:

-

The extracted RNA is treated with DNase to remove any contaminating genomic DNA.

-

Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the mRNA templates[22].

-

-

Real-Time PCR:

-

The cDNA is used as a template for PCR with primers specific to the vib gene of interest.

-

The PCR is performed in a real-time PCR machine, which monitors the amplification of the DNA in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe[23].

-

-

Data Analysis:

-

The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample.

-

The relative expression of the target gene is calculated by normalizing the Ct values to that of a stably expressed housekeeping gene (reference gene) and comparing the values between different experimental conditions (e.g., using the ΔΔCt method)[24][25].

-

Implications for Drug Development

The critical role of vibriobactin in V. cholerae pathogenesis makes its biosynthetic and regulatory pathways attractive targets for the development of novel therapeutics. Strategies could include:

-

Inhibitors of Vibriobactin Synthesis: Small molecules that inhibit the activity of key enzymes in the vibriobactin biosynthetic pathway, such as VibF, could prevent the bacterium from acquiring iron and thus attenuate its virulence.

-

Disruption of Fur-Mediated Regulation: Compounds that interfere with the function of Fur, either by preventing its interaction with iron or its binding to DNA, could lead to the dysregulation of iron homeostasis, potentially causing iron toxicity or rendering the bacterium more susceptible to oxidative stress.

Conclusion

The genetic regulation of vibriobactin synthesis in Vibrio cholerae is a tightly controlled process orchestrated primarily by the iron-responsive repressor Fur. This system ensures that the bacterium can efficiently acquire iron in the iron-limited environment of the host while preventing the detrimental effects of iron overload. A thorough understanding of this intricate regulatory network, facilitated by the experimental approaches detailed in this guide, is paramount for the development of innovative anti-cholera therapies that target this essential virulence mechanism.

References

- 1. Iron and Fur Regulation in Vibrio cholerae and the Role of Fur in Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning of a Vibrio cholerae vibriobactin gene cluster: identification of genes required for early steps in siderophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VibD and VibH Are Required for Late Steps in Vibriobactin Biosynthesis in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Vibrio cholerae VibF Is Required for Vibriobactin Synthesis and Is a Member of the Family of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Vibriobactin biosynthesis in Vibrio cholerae: VibH is an amide synthase homologous to nonribosomal peptide synthetase condensation domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Vibrio cholerae VibF is required for vibriobactin synthesis and is a member of the family of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Vibrio cholerae RyhB: the RyhB Regulon and Role of ryhB in Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. med.upenn.edu [med.upenn.edu]

- 13. licorbio.com [licorbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Electrophoretic mobility shift assay (EMSA) for detecting protein–nucleic acid interactions | Springer Nature Experiments [experiments.springernature.com]

- 16. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 17. DNase footprinting assay - Wikipedia [en.wikipedia.org]

- 18. DNase I Footprinting Assay - Lifeasible [lifeasible.com]

- 19. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]

- 20. med.upenn.edu [med.upenn.edu]

- 21. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 22. Frontiers | The Small RNA RyhB Is a Regulator of Cytochrome Expression in Shewanella oneidensis [frontiersin.org]

- 23. Real-Time PCR Protocol for Detection and Quantification of Three Pathogenic Members of the Vibrionaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. RNA-seq-based monitoring of infection-linked changes in Vibrio cholerae gene expression - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogues of Ferric Vibriobactin: A Technical Guide for Drug Development Professionals

October 31, 2025

Executive Summary

Vibriobactin, a catecholate siderophore produced by Vibrio cholerae, plays a pivotal role in the pathogen's iron acquisition and virulence. Its unique chemical structure and iron-coordination mechanism, which allow it to evade the host's innate immune response, make it and its structural analogues compelling targets for the development of novel antimicrobial agents and drug delivery systems. This technical guide provides a comprehensive overview of ferric vibriobactin, focusing on its structure, biosynthesis, and transport. While the synthesis of structural analogues of vibriobactin is an active area of research, this guide also addresses the current landscape of these analogues, drawing parallels from related siderophores to inform future drug design and development. This document is intended for researchers, scientists, and drug development professionals in the field of antimicrobial research and development.

Introduction to this compound

Iron is an essential nutrient for most living organisms, including pathogenic bacteria. However, the concentration of free iron in host environments is extremely low, necessitating sophisticated iron acquisition systems for bacterial survival. Vibrio cholerae, the causative agent of cholera, secretes the siderophore vibriobactin to chelate ferric iron (Fe³⁺) from the host and transport it back into the bacterial cell.

The structure of vibriobactin is unique among catecholate siderophores. It consists of three 2,3-dihydroxybenzoic acid (DHB) units linked to a norspermidine backbone. Two of the DHB moieties are attached via L-threonine residues that are cyclized to form oxazoline rings.[1][2] This complex structure is crucial for its high affinity for ferric iron and its interaction with the bacterial transport machinery.

A key feature of this compound is its unusual iron coordination. While most catecholate siderophores coordinate iron through six oxygen atoms from the catechol moieties, this compound utilizes five oxygen atoms and one nitrogen atom from one of the oxazoline rings.[3] This distinct coordination geometry is thought to be responsible for its ability to evade sequestration by the mammalian innate immune protein siderocalin, which typically binds and neutralizes catecholate siderophores.[3] This "stealth" characteristic makes the vibriobactin system an attractive target for antimicrobial strategies.

Biosynthesis and Transport of this compound

Understanding the biosynthesis and transport of this compound is fundamental to developing inhibitors of this pathway and designing analogues that can exploit it for drug delivery.

Vibriobactin Biosynthesis Pathway

The biosynthesis of vibriobactin is a complex process mediated by a series of enzymes encoded by the vib gene cluster. The pathway involves the synthesis of the DHB precursor, its activation, and its assembly with L-threonine and norspermidine by a non-ribosomal peptide synthetase (NRPS) machinery. The key enzymes in this pathway are VibA, VibB, VibC, VibD, VibE, VibF, and VibH.[2][4][5][6]

This compound Transport Pathway

Once vibriobactin chelates iron in the extracellular environment, the resulting this compound complex is recognized and transported into the V. cholerae cell through a specific transport system. This process is initiated by the binding of this compound to the outer membrane receptor ViuA.[7][8] The complex is then translocated across the outer membrane in a TonB-dependent manner. In the periplasm, the complex is bound by the periplasmic binding protein ViuP and subsequently transported across the inner membrane by an ABC transporter system, ViuPDGC. An alternative ABC transporter, VctPDGC, has also been identified. Once in the cytoplasm, iron is released from the complex through reduction by the this compound reductase, ViuB.[9]

Structural Analogues of this compound